molecular formula C3H7ClN4 B6238824 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 56873-82-6

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No.: B6238824
CAS No.: 56873-82-6
M. Wt: 134.6
InChI Key:
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Description

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a white crystalline solid that is soluble in water and some organic solvents . This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their versatile chemical properties and potential biological activities .

Mechanism of Action

Target of Action

It is known that triazole derivatives, such as this compound, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It is known that triazole compounds generally inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, thereby disrupting the synthesis of ergosterol . This disruption leads to changes in the permeability and rigidity of the fungal cell membrane, ultimately causing cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential interaction with the heme protein involved in the 14α-demethylation of lanosterol . The inhibition of this pathway can lead to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell and can lead to cell death .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good bioavailability.

Result of Action

The compound’s potential inhibition of the ergosterol biosynthesis pathway can lead to the accumulation of toxic 14α-methyl sterols, changes in the permeability and rigidity of the fungal cell membrane, and ultimately, cell death . Some triazole derivatives have shown good or moderate antimicrobial activities against certain microorganisms .

Action Environment

The action, efficacy, and stability of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be influenced by the solvent environment.

Chemical Reactions Analysis

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Comparison with Similar Compounds

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be compared with other triazole compounds, such as:

Properties

CAS No.

56873-82-6

Molecular Formula

C3H7ClN4

Molecular Weight

134.6

Purity

95

Origin of Product

United States

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